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The table below summarizes the quantitative effects and clinical recommendations for co-administering

voclosporin with various types of CYP3A4 inhibitors.

Inhibitor
Category

Example
Drugs

Effect on Voclosporin
Exposure

Clinical
Recommendation

| Strong Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir [1] [2] | ↑ Cmax: 6.4-fold ↑

AUC: 18-fold [3] [4] | Contraindicated. Coadministration is avoided due to a significant increase in the risk

of acute and/or chronic nephrotoxicity [5] [1]. | | Moderate Inhibitors | Verapamil, Diltiazem, Fluconazole,

Erythromycin [6] [5] [2] | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold (for verapamil) [3] [4] | Dosage reduction

required. Reduce voclosporin to 15.8 mg in the morning and 7.9 mg in the evening [5] [1] [2]. | | Mild

Inhibitors | Not specified in results | Expected mild increase | No dosage adjustment is necessary [2]. | |

Food Interaction | Grapefruit products | Decreased metabolism and increased exposure [7] [1] | Patients

should avoid eating grapefruit or drinking grapefruit juice while taking voclosporin [7] [5] [1]. |

Mechanism of Interaction & Experimental Data

Understanding the mechanistic basis and experimental evidence for these interactions is fundamental for

research and troubleshooting.
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Mechanism of Action: Voclosporin is a calcineurin inhibitor immunosuppressant. It binds to

cyclophilin A in T-cells, and this complex then inhibits the phosphatase activity of calcineurin. This
inhibition prevents the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of

Activated T-cells), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines,
ultimately inhibiting T-cell activation and proliferation [7] [6] [8].

Pharmacokinetic Basis: Voclosporin is primarily metabolized in the liver by the cytochrome P450
3A4 (CYP3A4) enzyme system [7] [6] [9]. When a strong CYP3A4 inhibitor like ketoconazole is co-

administered, it competitively inhibits this metabolic pathway, drastically reducing the clearance of
voclosporin and leading to a substantial increase in its blood concentration (as quantified in the table

above) [3] [4]. This elevated exposure raises the risk of concentration-dependent adverse effects,
most notably nephrotoxicity [5].

P-glycoprotein (P-gp) Interaction: Voclosporin is also an inhibitor of P-glycoprotein (P-gp), an
efflux transporter [3]. This is relevant for drug interactions in two ways:

Voclosporin as a victim: P-gp inhibitors (e.g., verapamil) can increase the absorption of
voclosporin, contributing to the increased exposure seen in the data [3].

Voclosporin as a perpetrator: Voclosporin can inhibit P-gp and increase the exposure of
other drugs that are P-gp substrates. This has been demonstrated with digoxin, where

voclosporin increased its Cmax and AUC [3] [4]. Therefore, caution is advised when
voclosporin is co-administered with P-gp substrates that have a narrow therapeutic index [3]

[1].

The following diagram illustrates the metabolic pathway and sites of interaction for voclosporin.
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Experimental Protocols & Management Strategies

For researchers designing studies or troubleshooting, here are the key experimental and clinical management

points.

Referencing Key Studies: The primary clinical data on these interactions come from five open-label,

multi-arm, sequential studies conducted in healthy adult volunteers, as detailed in Br J Clin
Pharmacol. 2014 [3] [4]. These studies evaluated the pharmacokinetics of voclosporin when co-

administered with model inhibitors, inducers, and substrates of CYP3A and P-gp.
Dosage Adjustment Protocol: For unavoidable co-administration with moderate CYP3A4 inhibitors,

a specific dosage reduction protocol is mandated. The standard voclosporin dose (23.7 mg twice
daily) should be reduced to 15.8 mg in the morning and 7.9 mg in the evening [5] [1] [2]. No

dosage adjustment is needed for mild inhibitors [2].
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Safety Monitoring Parameters: Given the increased risk of adverse effects from elevated

voclosporin exposure, vigilant monitoring is essential. Key parameters include:
Renal Function: Monitor estimated glomerular filtration rate (eGFR) regularly (e.g., every 2

weeks for the first month) [5] [1].
Blood Pressure: Monitor regularly, as hypertension is a common adverse reaction [5] [1].

Serum Potassium: Monitor periodically due to the risk of hyperkalemia [5] [1].
Neurological Symptoms: Monitor for tremors, headache, paresthesia, or more severe signs of

neurotoxicity like PRES [5] [1].

Key Takeaways for Professionals

Risk Stratification is Critical: Strong CYP3A4 inhibitors are absolutely contraindicated, while

moderate inhibitors require proactive dose modification and enhanced safety monitoring.
Consider Dual Pathways: Remember that many drugs like verapamil and grapefruit juice can inhibit

both CYP3A4 and P-gp, leading to a compounded interaction effect.
Quantitative Data Informs Decisions: The fold-increases in Cmax and AUC provide a quantitative

basis for predicting the clinical significance of these interactions and designing safe study protocols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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